molecular formula C26H25N3O2 B6031311 3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(1-phenylethyl)propanamide

3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(1-phenylethyl)propanamide

货号 B6031311
分子量: 411.5 g/mol
InChI 键: GNYUJWWXSMDMOO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(1-phenylethyl)propanamide, also known as BPO-27, is a compound that has been synthesized and studied for its potential use in the treatment of cancer and other diseases.

作用机制

3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(1-phenylethyl)propanamide works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Specifically, this compound inhibits the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. By inhibiting the activity of HDACs, this compound can prevent the growth and proliferation of cancer cells and other diseased cells.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the activity of HDACs, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and other diseased cells. This compound has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is a process that is critical for the growth and spread of cancer cells.

实验室实验的优点和局限性

One advantage of using 3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(1-phenylethyl)propanamide in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells and other diseased cells. Another advantage is that this compound has been shown to have a relatively low toxicity profile, which means that it may be safer to use than other cancer drugs. One limitation of using this compound in lab experiments is that it is a relatively new compound, and more research is needed to fully understand its potential applications.

未来方向

There are several future directions for research on 3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(1-phenylethyl)propanamide. One area of research could focus on optimizing the synthesis method for this compound to make it more efficient and cost-effective. Another area of research could focus on developing new formulations of this compound that are more effective in inhibiting the growth of cancer cells and other diseased cells. Additionally, more research is needed to fully understand the mechanism of action of this compound and to identify potential side effects or limitations of its use. Finally, future research could focus on exploring the potential use of this compound in combination with other cancer drugs or therapies to enhance its effectiveness.

合成方法

3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(1-phenylethyl)propanamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-biphenylylmethyl chloride with sodium azide to form 4-biphenylylmethyl azide. The second step involves the reaction of 4-biphenylylmethyl azide with ethyl 2-bromoacetate to form 4-biphenylylmethyl 2-bromoacetate. The third step involves the reaction of 4-biphenylylmethyl 2-bromoacetate with hydrazine hydrate and sodium acetate to form 3-(4-biphenylylmethyl)-1,2,4-triazole. The final step involves the reaction of 3-(4-biphenylylmethyl)-1,2,4-triazole with 2-chloro-N-(1-phenylethyl)propanamide to form this compound.

科学研究应用

3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(1-phenylethyl)propanamide has been studied for its potential use in the treatment of cancer and other diseases. In one study, this compound was found to inhibit the growth of human breast cancer cells in vitro and in vivo. In another study, this compound was found to inhibit the growth of human prostate cancer cells in vitro and in vivo. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative diseases.

属性

IUPAC Name

N-(1-phenylethyl)-3-[5-[(4-phenylphenyl)methyl]-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2/c1-19(21-8-4-2-5-9-21)27-24(30)16-17-25-28-29-26(31-25)18-20-12-14-23(15-13-20)22-10-6-3-7-11-22/h2-15,19H,16-18H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYUJWWXSMDMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CCC2=NN=C(O2)CC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。